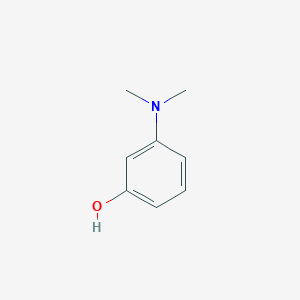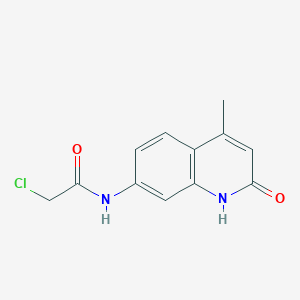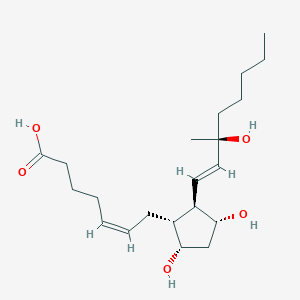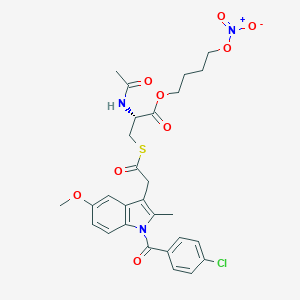
(R)-去甲萘普生
描述
®-O-Desmethyl Naproxen, also known as ®-Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C14H14O3 . It is a potent inhibitor of prostaglandin synthesis in vitro . The drug is used in clinical practice for control of pain of various origins, such as post-traumatic pain, post-operative pains, gynecological pains, headache and toothache, prevention or treatment of migraine, spinal pains, and extra-articular rheumatism .
Synthesis Analysis
The synthesis of ®-Naproxen has been a subject of research for many years. Recent advances in the synthesis of ®-Naproxen include developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry . A detailed study of ®-Naproxen-COX-2 interactions using site-directed mutagenesis, structure-activity analysis, and x-ray crystallography has been performed .Molecular Structure Analysis
The molecular structure of ®-Naproxen has been studied using X-ray diffraction studies . The results indicate that each of the pendant groups of the naphthyl scaffold are essential for COX inhibition, and only minimal substitutions are tolerated .Chemical Reactions Analysis
The reaction progress of naproxen synthesis catalyzed by AMDase-CLGIPL covalently immobilized onto a robust acrylate carrier was investigated with respect to reaction engineering . The reaction was monitored with in-line Raman spectroscopy .科学研究应用
Anti-Inflammatory Applications
“®-O-Desmethyl Naproxen” is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). It has been studied for its potential to reduce inflammation without the side effects associated with steroidal therapies, such as anabolism and sexual dysfunction . This compound could offer a more targeted approach to inflammation, potentially improving therapeutic outcomes for patients with chronic inflammatory diseases.
Pain Management
As a derivative of naproxen, “®-O-Desmethyl Naproxen” may possess analgesic properties useful in pain management. Research could explore its efficacy in treating acute pain, such as post-surgical pain, or chronic pain conditions like arthritis, where it could provide a balance between effectiveness and safety .
Synthesis and Drug Development
Recent advances in the synthesis of naproxen derivatives highlight the continuous effort to develop more potent and selective NSAIDs. “®-O-Desmethyl Naproxen” could be a candidate for novel synthesis routes, contributing to the discovery of more efficient preparation methods and potentially leading to the development of new therapeutic agents .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of “®-O-Desmethyl Naproxen” is crucial for its development as a therapeutic drug. Research in this area could focus on its absorption, distribution, metabolism, and excretion (ADME) profile, which would inform dosage and delivery methods for optimal patient outcomes .
Selective COX-2 Inhibition
Selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs. “®-O-Desmethyl Naproxen” could be investigated for its selectivity towards COX-2, which would make it a valuable addition to the NSAID class, offering pain relief with fewer adverse effects .
Immunomodulatory Effects
The immunomodulatory potential of “®-O-Desmethyl Naproxen” could be another exciting avenue of research. By modulating immune responses, it may help in conditions where the immune system plays a significant role, such as autoimmune diseases or allergies .
作用机制
Target of Action
®-O-Desmethyl Naproxen, a derivative of Naproxen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
®-O-Desmethyl Naproxen acts as a non-selective COX inhibitor . It works by reversibly inhibiting both COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by ®-O-Desmethyl Naproxen is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .
Pharmacokinetics
The pharmacokinetics of ®-O-Desmethyl Naproxen is similar to that of Naproxen. Naproxen is well-absorbed orally, with a bioavailability of 95% . It binds extensively to plasma albumin, and its plasma concentration is linearly proportional to the dose for oral doses up to 500 mg . It is metabolized in the liver to 6-O-desmethylnaproxen, which is then excreted in the urine . The elimination half-life of Naproxen is approximately 12-17 hours .
Result of Action
The primary result of ®-O-Desmethyl Naproxen’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it effectively manages acute pain as well as pain related to rheumatic diseases .
Action Environment
Naproxen has been detected in various types of water, including drinking water and groundwater . Although the concentrations are low, long-term exposure to Naproxen can have adverse effects on non-target organisms, especially when mixed with other drugs . The biological decomposition of Naproxen is performed by fungi, algae, and bacteria . The only well-described pathway for its complete degradation is the degradation of naproxen by bacillus thuringiensis b1(2015b) .
安全和危害
®-Naproxen has several safety considerations. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
未来方向
属性
IUPAC Name |
(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-O-Desmethyl Naproxen | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)
![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)







